3-Chlorobenzoic-d4 Acid
Description
Properties
Molecular Formula |
C₇HD₄ClO₂ |
|---|---|
Molecular Weight |
160.59 |
Synonyms |
m-Chlorobenzoic-d4 Acid; |
Origin of Product |
United States |
Synthetic Methodologies for Deuterium Incorporation in 3 Chlorobenzoic Acid Derivatives
Advanced Strategies for Site-Selective Deuteration in Complex Aromatic Systems
Achieving site-selective deuteration in complex aromatic systems like 3-chlorobenzoic acid presents a significant synthetic challenge. nsf.gov Several advanced strategies have been developed to address this, offering precise control over the location of deuterium (B1214612) incorporation.
Hydrogen Isotope Exchange (HIE) Protocols for Aromatic C–H Bonds
Direct hydrogen isotope exchange (HIE) is an attractive method for deuterium labeling as it involves the direct replacement of a C-H bond with a C-D bond. rsc.org However, the poor selectivity and functional group tolerance of traditional HIE methods can limit their application. chinesechemsoc.org Homogeneous transition metal-catalyzed HIE has emerged as a more site-selective alternative. nsf.govrsc.org For aromatic compounds, these reactions often utilize a directing group to guide the catalyst to a specific C-H bond, typically in the ortho position. nsf.govuni-rostock.de While effective, the presence of multiple directing groups in a complex molecule can lead to a lack of selectivity. uni-rostock.de
Recent advancements have focused on developing catalysts that can operate under milder conditions and with a broader range of substrates. For instance, iridium-based catalysts are widely used for directed HIE of aromatic compounds. uni-rostock.denih.gov Research has also explored the use of more earth-abundant metals like manganese for C-H activation and deuteration. uni-rostock.de Furthermore, protocols using D2O as the deuterium source are particularly desirable due to its low cost and environmental friendliness. uni-freiburg.deamazonaws.com
Reductive Deuteration Techniques for Halogenated Compounds
Reductive deuteration of halogenated precursors offers a highly site-selective method for introducing deuterium. chinesechemsoc.orgrsc.org This approach involves the cleavage of a carbon-halogen bond and its replacement with a carbon-deuterium bond. A variety of reducing systems have been employed for this purpose, including the use of Raney alloys, such as Raney copper-aluminum alloy, in an alkaline solution of deuterium oxide. rsc.org This method has been successfully used to prepare a range of ring-deuterated benzoic acids from their corresponding bromo- or fluoro-benzoic acid precursors. rsc.org
Other reductive techniques involve the use of a DMSO/HCOONa·2H2O system or electroreductive methods. researchgate.net Electrochemical reduction, in particular, offers a mild and environmentally friendly alternative, often proceeding at room temperature without the need for metal catalysts or harsh reagents. chinesechemsoc.orgsciopen.com
Dehalogenative Deuteration Mechanisms
The mechanism of dehalogenative deuteration typically involves the formation of a radical intermediate. In electrochemical methods, the aryl halide accepts an electron at the cathode to form a radical anion, which then cleaves the carbon-halogen bond to produce an aryl radical and a halide anion. xmu.edu.cn This aryl radical can then react with a deuterium source, such as D2O, to form the deuterated product. chinesechemsoc.org
In metal-mediated processes, a single electron transfer mechanism is often proposed. acs.org For instance, a reduced odd alternant hydrocarbon like phenalenyl can act as a catalyst under transition metal-free conditions to facilitate the dehalogenative deuteration of aryl halides. acs.org The reaction proceeds via a single electron transfer from the reduced phenalenyl to the aryl halide.
Catalytic Systems for Efficient Deuterium Exchange and Incorporation
The efficiency and selectivity of deuterium incorporation are heavily dependent on the catalytic system employed. Both transition metal-based and non-metal-based systems have been developed to facilitate these transformations.
Transition Metal-Catalyzed Deuteration (e.g., Palladium-mediated, Iridium-catalyzed)
Transition metals, particularly palladium and iridium, are extensively used to catalyze deuteration reactions.
Palladium-Catalyzed Deuteration: Palladium catalysts are versatile for both C-H activation and dehalogenative deuteration. nsf.govchemrxiv.org Palladium-catalyzed meta-selective C-H deuteration of arenes can be achieved using a pyridine-based directing template. nsf.govacs.org This method is compatible with various functional groups, including halo substituents, and provides high levels of deuterium incorporation at the meta position. nsf.gov Homogeneous palladium catalysts have also been developed for the dehalogenative deuteration of aryl halides using D2 gas, offering excellent functional group tolerance and high isotope incorporation. chemrxiv.org In a notable example, a gram-scale debrominative deuteration to prepare 4-chlorobenzoic-3-d acid was achieved with high yield and complete deuterium incorporation using a palladium catalyst. chemrxiv.org
| Catalyst System | Substrate Type | Deuterium Source | Key Features |
| Pd(OAc)2 / Pyridine-based template | Phenylacetic acids | [D4]acetic acid | meta-selective C-H deuteration. nsf.govacs.org |
| PdCl2(amphos)2 / Zn(OAc)2 | Aryl halides | D2 gas | Homogeneous catalysis, excellent functional group tolerance. chemrxiv.org |
| Pd/C | Aryl halides | D2/T2 gas | Widely used heterogeneous catalyst, though can have functional group tolerance issues. chemrxiv.org |
Iridium-Catalyzed Deuteration: Iridium catalysts are particularly effective for ortho-directed hydrogen isotope exchange (HIE). uni-rostock.desemanticscholar.org The "Crabtree's catalyst" and the "Kerr catalyst" are well-known examples used for this purpose. uni-rostock.desemanticscholar.org These catalysts can direct the deuteration to the C-H bonds ortho to a coordinating functional group. uni-rostock.de The efficiency of these catalysts can be influenced by factors such as the solvent and the nature of the directing group. uni-rostock.desemanticscholar.org Recent developments include the use of water-soluble iridium catalysts that can operate in aqueous buffers with deuterium gas. nih.gov
| Catalyst | Directing Group | Deuterium Source | Selectivity |
| [Ir(cod)(PCy3)(py)]PF6 (Crabtree's catalyst) | Various coordinating groups | D2 gas | ortho-selective HIE. semanticscholar.org |
| Kerr-type catalysts | Amides, esters | D2O, D2 gas | Highly selective HIE of aliphatic and aromatic compounds. nih.gov |
Base-Mediated and Photocatalytic Deuteration Approaches
In addition to transition metal catalysis, base-mediated and photocatalytic methods offer alternative pathways for deuteration.
Base-Mediated Deuteration: Base-promoted deuteration provides a metal- and ligand-free route for incorporating deuterium. acs.orgacs.org These reactions often use DMSO-d6 as the deuterium source and can proceed under mild conditions. acs.orgacs.org The mechanism typically involves the abstraction of an acidic proton by the base, followed by an exchange with the deuterated solvent. acs.org The electronic properties of the substrate play a crucial role in determining the degree of deuteration. acs.org
Photocatalytic Deuteration: Photocatalytic methods have emerged as a powerful tool for deuteration, often utilizing visible light and occurring under mild conditions. nih.govrsc.org These reactions can be used for the dehalogenative deuteration of both aryl and alkyl halides. nih.gov For instance, a robust metal-organic framework, MFM-300(Cr), has been shown to photocatalyze the dehalogenative deuteration of a wide range of substrates using CD3CN as the deuterium source at room temperature. nih.gov The mechanism involves the formation of carbon-based radical intermediates. nih.gov Photocatalytic degradation of p-chlorobenzoic acid has also been studied, demonstrating the potential of light-induced reactions for modifying this compound. nih.gov
| Method | Catalyst/Mediator | Deuterium Source | Key Features |
| Base-Mediated | Base (e.g., KOMe) | DMSO-d6 | Metal-free, cost-effective. acs.orgacs.org |
| Photocatalytic | MFM-300(Cr) | CD3CN | Visible light, room temperature, high deuterium incorporation. nih.gov |
| Photocatalytic | TiO2 | - | Degradation of p-chlorobenzoic acid under UV light. nih.gov |
Development of Novel Catalysts for Targeted Deuteration
The selective introduction of deuterium into specific positions of aromatic molecules like 3-chlorobenzoic acid is a significant challenge in synthetic chemistry. Researchers have developed a variety of novel catalyst systems to achieve targeted deuteration, moving beyond simple acid-catalyzed exchange methods. These modern approaches often rely on transition-metal catalysis to direct the C-H activation and subsequent isotope exchange at specific sites.
One prominent strategy involves the use of palladium catalysts. A novel homogeneous palladium catalytic system, utilizing zinc acetate (B1210297) as a crucial additive, has been developed for the dehalogenative deuteration of aryl halides using deuterium gas (D₂). chemrxiv.org This method is particularly effective for converting halo-aromatic precursors into their deuterated analogues with high efficiency and selectivity. For instance, the gram-scale debromodeuteration of 3-bromo-4-chlorobenzoic acid was successfully performed to yield 4-chlorobenzoic-3-d acid with complete deuterium incorporation at the site of the former bromine atom. chemrxiv.org Another palladium-catalyzed approach enables the deuteration of C-H bonds at the meta position relative to a carboxylic acid group by employing a removable pyridine-based template. acs.org The efficiency of this method was improved by introducing electron-withdrawing fluoro groups onto the pyridine (B92270) template, which modulates the catalyst's coordination ability and leads to high deuterium incorporation (>90%). acs.org
Manganese and ruthenium catalysts have also emerged as powerful tools for selective deuteration, particularly through a "transient directing group" strategy. A novel manganese-catalyzed C-H activation method uses D₂O as the deuterium source and catalytic amounts of specific amines. rsc.org The amine reacts with a carbonyl group (such as an aldehyde) in situ to form a transient directing group that guides the manganese catalyst to activate and deuterate the C-H bonds at the ortho position. rsc.org Similarly, a ruthenium-catalyzed system, activated by additives like p-chlorobenzoic acid, employs the same transient directing group concept for the selective deuteration of aromatic aldehydes and ketones. researchgate.netnih.gov This approach is notable for its use of the inexpensive and readily available ruthenium chloride p-cymene (B1678584) dimer complex. nih.gov
Additionally, older but effective methods using base-metal alloys have been patented. One such method utilizes a Raney cobalt alloy in heavy water containing an alkaline agent to selectively replace the chlorine atom of a chlorobenzoic acid with a deuterium atom. google.com This process offers a direct route from a chlorinated precursor to a specifically deuterated benzoic acid. google.com
| Catalyst System | Deuteration Strategy | Targeted Position | Substrate Example |
| Palladium(0) with Zn(OAc)₂ | Dehalogenative Deuteration | Site of Halogen | 3-Bromo-4-chlorobenzoic acid |
| Palladium(II) Acetate with Pyridine Template | C-H Activation | meta to Directing Group | Phenylacetic acids |
| Manganese Pentacarbonyl Bromide | Transient Directing Group | ortho to Carbonyl | Benzaldehydes |
| Ruthenium(II) p-Cymene Dimer | Transient Directing Group | ortho to Carbonyl | Aromatic Aldehydes & Ketones |
| Raney Cobalt Alloy | Reductive Dechlorination | Site of Chlorine | Chlorobenzoic acid |
Methodological Optimization for Enhanced Deuteration Yield and Isotopic Purity
Achieving high deuteration yield and exceptional isotopic purity is paramount for the application of labeled compounds. Methodological optimization involves the careful tuning of reaction parameters such as temperature, catalyst loading, additives, and the nature of the deuterium source.
In manganese-catalyzed deuteration of benzaldehydes, reaction temperature was found to be a critical parameter. Interestingly, the reaction proceeds effectively at 80 °C and does not benefit from an increase to 120 °C. rsc.org A key finding from this research was that the deuterium incorporation could be significantly increased by simply re-submitting the isolated, partially deuterated compound to the reaction conditions for a second cycle. rsc.org
For the ruthenium-catalyzed deuteration of aromatic ketones, a systematic optimization of conditions was performed to maximize deuterium incorporation. The choice of amine for the transient directing group was crucial, with more nucleophilic amines being required for less reactive ketone substrates compared to aldehydes. nih.gov Researchers found that increasing the reaction temperature to 120 °C and using a larger excess of deuterium oxide (20 equivalents) significantly improved the deuteration efficiency, achieving up to 90% deuterium incorporation at the ortho-positions. nih.gov
The palladium-catalyzed meta-deuteration using a directing template was optimized by screening different templates and reaction conditions. The use of [D₄]acetic acid as both the deuterium source and solvent was found to be highly effective. acs.org Lowering the catalyst loading from 10 mol % to 5 mol % or reducing the reaction time resulted in a lower degree of deuteration, highlighting the sensitivity of the system to these parameters. acs.org The optimal conditions were determined to be 10 mol % Pd(OAc)₂ in [D₄]acetic acid at 90 °C for 24 hours, which consistently provided products with >90% deuterium incorporation. acs.org
| Catalyst System | Parameter Optimized | Optimal Condition | Effect on Yield/Purity |
| Manganese-catalyzed | Temperature | 80 °C | Higher temperatures did not improve incorporation. rsc.org |
| Manganese-catalyzed | Reaction Cycles | Re-submission of product | Increases overall deuterium incorporation. rsc.org |
| Ruthenium-catalyzed | Temperature & D₂O amount | 120 °C, 20 eq. D₂O | Achieved 90% deuterium incorporation in ketones. nih.gov |
| Palladium-catalyzed | Deuterium Source | [D₄]acetic acid | Served as an efficient solvent and D source. acs.org |
| Palladium-catalyzed | Catalyst Loading | 10 mol % | Lowering the loading reduced deuteration efficiency. acs.org |
Analysis of Isotopic Enrichment and Positional Distribution in Synthesized 3-Chlorobenzoic-d4 Acid
Following the synthesis of a deuterated compound, rigorous analysis is required to confirm its identity and quality. This analysis focuses on two key metrics: isotopic enrichment and positional distribution. Isotopic enrichment refers to the mole fraction of the heavy isotope (deuterium) at the labeled positions, while positional analysis confirms that the deuterium atoms have been incorporated at the intended sites on the molecule. isotope.com
Nuclear Magnetic Resonance (NMR) spectroscopy is the most common and powerful tool for this analysis. Specifically, ¹H NMR is used to determine the degree of deuterium incorporation by measuring the decrease in the integral of the signal corresponding to the proton that has been replaced by deuterium. rsc.orgnih.gov By referencing this diminished signal to a signal from a proton elsewhere in the molecule that is not expected to exchange, a quantitative measure of isotopic enrichment can be calculated. rsc.orgnih.gov For example, in the manganese-catalyzed deuteration of benzaldehydes, deuterium incorporation was determined by the decrease of the doublet signal for the ortho-protons while using the meta-protons as an internal reference. rsc.org
Mass Spectrometry (MS) is another essential technique. It confirms the successful incorporation of deuterium by detecting the increase in the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a precise mass measurement, allowing for the determination of the distribution of different isotopologues (e.g., molecules with D₃, D₂, D₁, and D₀). nih.gov Gas chromatography-mass spectrometry (GC-MS) is also employed to verify the identity and purity of the deuterated product. researchgate.net
A significant challenge in the mass spectrometric analysis of deuterated peptides and other complex molecules is the phenomenon of "hydrogen scrambling," where intramolecular hydrogen migration can occur during certain ionization techniques, randomizing the position of the deuterium atoms before fragmentation. nih.gov To overcome this, advanced techniques like Electron Transfer Dissociation (ETD) have been developed. ETD has been shown to induce fragmentation with a very low level of hydrogen scrambling, thereby retaining the original, site-specific deuterium labeling pattern and allowing for localization with single-residue resolution. nih.gov
| Analytical Technique | Information Provided | Key Findings/Advantages |
| ¹H NMR Spectroscopy | Isotopic enrichment and positional distribution | Primary method for quantifying deuterium incorporation by measuring the reduction of specific proton signals. rsc.orgnih.gov |
| Mass Spectrometry (MS) | Confirmation of molecular weight increase; isotopic distribution | Confirms the presence of deuterium and can distinguish between different isotopologues (D1, D2, etc.). nih.gov |
| Gas Chromatography-MS (GC-MS) | Purity and structural confirmation | Verifies deuteration was incorporated into the correct product structure. researchgate.net |
| Electron Transfer Dissociation (ETD)-MS | Precise positional distribution | Advanced MS technique that minimizes "hydrogen scrambling," allowing for accurate localization of deuterium in complex molecules. nih.gov |
Advanced Spectroscopic and Chromatographic Characterization of 3 Chlorobenzoic D4 Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Determination and Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For isotopically labeled compounds like 3-Chlorobenzoic-d4 acid, various NMR techniques are employed to confirm the molecular structure and pinpoint the location of deuterium substitution.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly sensitive to the number and environment of hydrogen atoms in a molecule. In the case of this compound, where four hydrogen atoms on the aromatic ring are replaced by deuterium, the ¹H NMR spectrum is expected to be significantly simplified compared to its non-deuterated counterpart.
The ¹H NMR spectrum of unlabeled 3-chlorobenzoic acid typically displays complex multiplets for the aromatic protons in the range of approximately 7.5 to 8.0 ppm. rsc.orgdocbrown.info The substitution of these protons with deuterium atoms in this compound would lead to the disappearance of these signals. The presence of any residual proton signals in this region could indicate incomplete deuteration. The acidic proton of the carboxylic acid group is also observable and its chemical shift can be variable, often appearing as a broad singlet. ckisotopes.com
A comparative analysis of the ¹H NMR spectrum of this compound with that of the unlabeled compound provides a clear indication of the success and extent of deuterium labeling on the aromatic ring.
Table 1: Comparison of Expected ¹H NMR Data for 3-Chlorobenzoic Acid and this compound
| Compound | Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| 3-Chlorobenzoic Acid | Aromatic H | ~7.5 - 8.0 | Multiplet |
| Carboxylic Acid H | Variable | Singlet (broad) | |
| This compound | Aromatic H | Absent or significantly reduced | - |
| Carboxylic Acid H | Variable | Singlet (broad) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the carbon skeleton.
For this compound, the ¹³C NMR spectrum is expected to be very similar to that of the unlabeled 3-chlorobenzoic acid, as the carbon skeleton remains unchanged. The spectrum would confirm the presence of the seven carbon atoms of the chlorobenzoic acid structure. rsc.orgchemicalbook.com However, the signals for the deuterated carbons will be significantly broadened and may show a characteristic triplet fine structure due to C-D coupling, confirming the positions of deuterium substitution. The chemical shifts for the unlabeled compound are well-documented, with the carboxyl carbon appearing downfield and the aromatic carbons resonating in the typical aromatic region. rsc.orgchemicalbook.com
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | ~166-168 |
| Aromatic C-Cl | ~133-135 |
| Aromatic C-H/C-D | ~128-134 |
| Aromatic C-COOH | ~131-133 |
Note: Chemical shifts are approximate and based on data for the unlabeled compound. The signals for deuterated carbons may be broader and show splitting.
Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy is a powerful technique for directly observing the deuterium nuclei in a molecule. nih.gov This method provides unambiguous confirmation of the positions of deuteration. For this compound, the ²H NMR spectrum would be expected to show signals corresponding to the deuterium atoms on the aromatic ring.
The chemical shifts in ²H NMR are analogous to those in ¹H NMR but with a much smaller frequency range. By analyzing the ²H NMR spectrum, it is possible to confirm that the deuterium atoms are located on the aromatic ring as intended. The integration of the signals in the ²H NMR spectrum can also provide a quantitative measure of the deuterium incorporation at each site. This technique is particularly useful for distinguishing between different deuterated isomers if they were to be present.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Isotopic Purity Assessment
Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight of a compound and assessing its isotopic composition. researchgate.net For isotopically labeled compounds, MS is crucial for confirming the incorporation of the heavy isotope and quantifying the isotopic purity.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. researchgate.net For this compound, HRMS is used to confirm the molecular formula, C₇HD₄ClO₂, by measuring its exact mass. medchemexpress.com
The high resolving power of HRMS can distinguish between ions with very similar nominal masses, which is essential for confirming the presence of the four deuterium atoms. researchgate.netnih.gov The measured mass-to-charge ratio (m/z) of the molecular ion of this compound will be higher than that of the unlabeled compound due to the mass difference between deuterium and hydrogen. This accurate mass measurement provides definitive evidence for the successful synthesis of the deuterated compound. rsc.org
Table 3: Theoretical and Expected HRMS Data
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| 3-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.0029 |
| This compound | C₇HD₄ClO₂ | 160.0279 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. tandfonline.com This technique is particularly useful for separating and identifying isomers and assessing the purity of volatile and semi-volatile compounds. researchgate.net
For the analysis of this compound, the compound is often derivatized, for instance by methylation, to increase its volatility for GC analysis. tandfonline.comresearchgate.net The gas chromatogram will show a peak corresponding to the derivatized this compound. The retention time of this peak can be compared to that of the unlabeled standard to aid in its identification.
The mass spectrometer then analyzes the eluting compound, providing a mass spectrum that serves as a chemical fingerprint. The mass spectrum of the derivatized this compound will show a characteristic molecular ion peak and fragmentation pattern that confirms its identity. nih.gov GC-MS can also be used to detect and quantify any non-deuterated or partially deuterated impurities, as well as other isomeric impurities, thereby providing a comprehensive assessment of the sample's purity. tandfonline.compsu.edu
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of C–D Bonds
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a non-destructive means to probe the molecular structure of this compound. The key to this analysis lies in the identification of vibrational modes involving the carbon-deuterium (C-D) bonds, which are distinct from the carbon-hydrogen (C-H) bonds of the non-deuterated analogue.
The introduction of deuterium atoms into the aromatic ring of 3-chlorobenzoic acid results in a predictable shift in the vibrational frequencies of the C-H bonds. Due to the increased mass of deuterium compared to hydrogen, the C-D stretching vibrations are expected to appear at lower wavenumbers than the corresponding C-H stretching vibrations. Generally, aromatic C-H stretching vibrations are observed in the region of 3100-3000 cm⁻¹. researchgate.net Based on the principles of vibrational spectroscopy, the corresponding C-D stretching vibrations in this compound would be expected in the "silent region" of the spectrum, typically around 2100-2300 cm⁻¹, where interference from other fundamental vibrations is minimal. nih.gov
Similarly, C-D in-plane and out-of-plane bending vibrations will also shift to lower frequencies compared to their C-H counterparts. Aromatic C-H in-plane bending vibrations are typically found in the 1300-1000 cm⁻¹ range, while out-of-plane bending occurs between 1000-650 cm⁻¹. researchgate.net Upon deuteration, these bending modes will be observed at correspondingly lower wavenumbers. For instance, studies on deuterated benzene (B151609) have shown that the C-D in-plane bending mode can be observed around 860 cm⁻¹. aip.org
Both IR and Raman spectroscopy are complementary techniques. IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment of a molecule during a vibration. edinst.com In contrast, Raman spectroscopy detects the inelastic scattering of monochromatic light, with vibrational modes being Raman-active if they induce a change in the polarizability of the molecule. edinst.com For a comprehensive vibrational analysis of this compound, the acquisition of both IR and Raman spectra is highly beneficial, as some vibrational modes may be strong in one technique and weak or absent in the other.
The table below summarizes the expected vibrational frequencies for the C-D bonds in this compound based on established data for deuterated aromatic compounds.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Basis of Expectation |
| Aromatic C-D Stretching | 2100 - 2300 | The C-D stretching region in deuterated aromatic compounds is well-established and shifted from the C-H region (3100-3000 cm⁻¹) due to the isotope effect. nih.govaip.org |
| Aromatic C-D In-plane Bending | < 1000 | In-plane bending vibrations are expected to shift to lower frequencies upon deuteration from the typical 1300-1000 cm⁻¹ C-H region. researchgate.netaip.org |
| Aromatic C-D Out-of-plane Bending | < 800 | Out-of-plane bending vibrations are also expected to shift to lower frequencies from the typical 1000-650 cm⁻¹ C-H region. researchgate.net |
This table is predictive and based on spectroscopic principles and data from similar deuterated compounds.
Chromatographic Techniques for Separation and Purity Profiling
Chromatographic methods are indispensable for the separation and purity assessment of this compound, ensuring it is free from its non-deuterated counterpart and other potential impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for this purpose.
Reverse-phase HPLC (RP-HPLC) is a widely used method for the analysis of benzoic acid derivatives. While specific methods for this compound are not extensively published, methodologies for the non-deuterated 3-Chlorobenzoic Acid are readily adaptable. The separation is typically achieved on a C18 stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, usually with an acidic modifier like phosphoric acid or formic acid to ensure the analyte is in its protonated form. sielc.com
A typical HPLC method for the analysis of chlorobenzoic acid isomers would involve a C18 column and a mobile phase of acetonitrile and water with an acidic additive. sielc.com The retention time of this compound is expected to be very similar to that of 3-Chlorobenzoic Acid under the same chromatographic conditions, as deuterium substitution generally has a negligible effect on retention in RP-HPLC. Detection is commonly performed using a UV detector, as the aromatic ring and carboxyl group provide strong chromophores.
The following table outlines a representative HPLC method for the analysis of chlorobenzoic acid isomers, which can be applied to this compound.
| Parameter | Condition |
| Column | C18, 5 µm particle size, e.g., 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and Water with Phosphoric Acid |
| Detection | UV at a specific wavelength (e.g., 230 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
This table represents a typical method for the non-deuterated analogue, which is expected to be suitable for the deuterated compound.
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, leading to significantly faster analysis times and improved resolution compared to conventional HPLC. metbio.net UPLC methods are particularly advantageous for high-throughput analysis and for resolving closely eluting impurities. A UPLC method for this compound would offer reduced solvent consumption and quicker run times, making it an efficient choice for purity profiling. metbio.net
The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle size columns. A UPLC method for this compound would likely employ a sub-2 µm C18 column with a mobile phase composition similar to that used in HPLC, but with a proportionally adjusted flow rate for the smaller column dimensions. The shorter analysis time is a key advantage of UPLC. metbio.net
The table below details a potential UPLC method for the rapid analysis of this compound.
| Parameter | Condition |
| Column | Sub-2 µm C18, e.g., 2.1 x 50 mm |
| Mobile Phase | Acetonitrile and Water with Formic Acid |
| Detection | UV-Vis or Mass Spectrometry (MS) |
| Flow Rate | 0.4-0.6 mL/min |
| Injection Volume | 1-5 µL |
This table outlines a prospective UPLC method based on the principles of rapid analysis for aromatic acids.
Applications of 3 Chlorobenzoic D4 Acid in Mechanistic and Metabolic Research
3-Chlorobenzoic-d4 acid is the deuterated form of 3-chlorobenzoic acid, where four hydrogen atoms on the benzene (B151609) ring have been substituted with deuterium (B1214612). lgcstandards.com This isotopic labeling makes it a valuable tool in various scientific research fields, particularly for elucidating reaction mechanisms and tracking metabolic processes.
Future Perspectives and Emerging Research Avenues for 3 Chlorobenzoic D4 Acid
Integration with Advanced Computational Chemistry for Predictive Modeling of Isotopic Effects
The integration of advanced computational chemistry is set to revolutionize the application of deuterated compounds like 3-Chlorobenzoic-d4 acid. Through predictive modeling, researchers can now forecast the consequences of isotopic substitution, primarily the Kinetic Isotope Effect (KIE), with remarkable accuracy. The KIE arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. This difference in bond energy can significantly alter the rate of chemical reactions where C-H bond cleavage is the rate-determining step.
Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, allow for the precise modeling of molecular structures and vibrational frequencies. These calculations can predict the magnitude of the KIE for specific reactions, guiding the strategic placement of deuterium (B1214612) atoms to achieve a desired outcome, such as slowing down metabolic degradation pathways in drug molecules. For instance, predictive models can assess how deuteration of the aromatic ring in 3-chlorobenzoic acid would affect its interaction with enzymes or its degradation profile.
Multi-component quantum mechanics methods are also emerging, which treat both electrons and specified nuclei, like deuterons, as quantum waves. This approach provides a more accurate description of the nuclear quantum effects that underpin isotopic effects. The ability to computationally screen and predict the impact of deuteration saves significant time and resources compared to traditional experimental approaches.
| Computational Method | Application in Isotopic Effect Prediction | Predicted Outcome for this compound |
| Density Functional Theory (DFT) | Calculation of vibrational frequencies and zero-point energies of C-H vs. C-D bonds. | Prediction of KIE in metabolic or degradation reactions. |
| Ab Initio Methods | High-accuracy calculation of reaction barriers and transition states. | Refined understanding of enzymatic interactions and reaction mechanisms. |
| Multi-component QM | Direct inclusion of nuclear quantum effects for protons/deuterons. | Highly accurate modeling of H/D isotope effects on molecular geometry and reactivity. |
Development of Greener and More Sustainable Synthetic Routes for Deuterium Labeling
The synthesis of deuterated compounds has traditionally relied on methods that can be costly and environmentally burdensome. However, a strong push towards green chemistry is fostering the development of more sustainable synthetic routes for producing molecules like this compound.
A key area of advancement is the use of Hydrogen Isotope Exchange (HIE) reactions. wisdomlib.org These methods allow for the direct replacement of C-H bonds with C-D bonds, often using inexpensive and benign deuterium sources like heavy water (D₂O). nist.gov Catalysis is central to these greener routes:
Homogeneous and Heterogeneous Metal Catalysis: Catalysts based on metals like palladium, platinum, iridium, and even more earth-abundant metals like manganese are being developed to facilitate HIE on aromatic rings with high efficiency and regioselectivity. nih.gov Immobilizing these catalysts on solid supports allows for easy separation and recycling, further enhancing their sustainability. clearsynth.comastm.org
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for deuteration under mild conditions. metwarebio.com This technique uses light to activate a photocatalyst, which then mediates the H-D exchange, avoiding the need for high temperatures or harsh reagents. isotope.comwikipedia.org
Electrochemical Methods: Electrosynthesis offers a highly controllable and green approach to deuteration. nih.govnih.gov By using electrons as the reducing agent and D₂O as the deuterium source, these methods can drive deuterodehalogenation or deuteration of unsaturated bonds, minimizing chemical waste. thermofisher.com
These emerging techniques not only reduce the environmental footprint but also often provide higher selectivity and efficiency, making the production of deuterated compounds more accessible and cost-effective. nih.gov
| Deuteration Method | Key Features & Advantages | Deuterium Source |
| Traditional Synthesis | Multi-step processes, often require expensive deuterated starting materials. | Various, can be costly. |
| Catalytic HIE | Direct C-H activation, high atom economy, potential for catalyst recycling. | Heavy Water (D₂O) |
| Photocatalysis | Mild reaction conditions (ambient temperature), uses visible light as an energy source. | Heavy Water (D₂O) |
| Electrochemistry | High controllability, uses electricity as a "reagent," minimizes waste. | Heavy Water (D₂O) |
Expanding the Scope of this compound in Materials Science Research
The unique properties imparted by deuterium substitution are increasingly being exploited in materials science, opening new avenues for research involving deuterated aromatic compounds like this compound.
One of the most promising areas is in organic electronics , particularly in Organic Light-Emitting Diodes (OLEDs). The operational lifetime of OLEDs is often limited by the degradation of the organic materials, a process that can involve the breaking of C-H bonds. By replacing these bonds with stronger C-D bonds, the degradation pathways can be suppressed, leading to a significant increase in device stability and longevity. nih.govthermofisher.com Research has shown that deuterating the organic host materials in OLEDs can enhance their lifetime by a factor of five or more without negatively impacting efficiency. metwarebio.comnih.gov This "kinetic isotope effect" provides a powerful strategy for developing more robust and durable electronic devices. thermofisher.com
Furthermore, deuterated materials are indispensable tools in neutron scattering techniques. creative-proteomics.com Hydrogen and deuterium have vastly different neutron scattering cross-sections, allowing researchers to use "contrast variation." simsonpharma.com By selectively deuterating parts of a complex material, such as a polymer blend or a biological membrane, scientists can make specific components "visible" or "invisible" to neutrons. clearsynth.comisotope.com This allows for the detailed structural analysis of materials at the nanoscale. For example, derivatives of this compound could be incorporated into polymers or other soft materials to probe their morphology, chain conformation, and dynamics, providing insights that are inaccessible with other techniques like X-ray scattering. creative-proteomics.comsimsonpharma.com
| Application Area | Role of Deuteration | Impact on Material Properties |
| Organic Electronics (OLEDs) | Substitution of labile C-H bonds with stronger C-D bonds. | Increased resistance to chemical degradation, significantly longer device lifetime and stability. nih.govnih.gov |
| Neutron Scattering | Provides scattering contrast due to different neutron scattering lengths of H and D. creative-proteomics.com | Enables detailed analysis of the structure and dynamics of polymers and complex soft matter systems. simsonpharma.com |
| Deuterated Polymers | Alters physical properties like thermal stability and intermolecular interactions. | Enhanced thermal and oxidative stability, modified crystallization behavior. clearsynth.com |
Interdisciplinary Applications in Advanced Biological and Environmental Sensing Technologies
This compound and similar deuterated compounds are becoming vital for developing highly sensitive and accurate sensing technologies with broad interdisciplinary applications.
In environmental science , the primary application is as an internal standard for quantitative analysis using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). clearsynth.comastm.org Environmental samples are often complex matrices, which can interfere with the accurate measurement of pollutants. clearsynth.com Because a deuterated standard like this compound is chemically almost identical to its non-deuterated counterpart (the analyte), it behaves similarly during sample extraction, cleanup, and analysis. researchgate.net However, it is easily distinguished by its higher mass in the mass spectrometer. By adding a known amount of the deuterated standard to a sample, scientists can accurately quantify the concentration of the target pollutant, such as 3-chlorobenzoic acid, by correcting for any sample loss or instrumental variability. wisdomlib.org
Beyond their role as standards, deuterated compounds are used as stable isotope tracers to study the fate and degradation of pollutants in the environment. nih.govthermofisher.com Researchers can introduce a deuterated pollutant into a microbial culture or an environmental microcosm and track its transformation. By analyzing the metabolic products, they can elucidate biodegradation pathways and determine the rates of degradation. youtube.comusgs.gov This approach, known as Stable Isotope Probing (SIP), helps identify the specific microorganisms responsible for breaking down contaminants. nih.gov
In the biological and medical fields, Deuterium Metabolic Imaging (DMI) is an emerging non-invasive technique that uses deuterated substrates to map metabolic fluxes in real-time. isotope.com While not a direct application of this compound, the principles underlying DMI could be adapted for specialized sensing applications, potentially using deuterated probes to monitor specific enzymatic activities or cellular responses to toxins in advanced biosensors.
| Technology / Application | Role of this compound | Scientific Outcome |
| Quantitative Mass Spectrometry | Internal Standard | Accurate and precise quantification of 3-chlorobenzoic acid in complex environmental and biological samples. wisdomlib.orgclearsynth.com |
| Stable Isotope Probing (SIP) | Metabolic Tracer | Elucidation of microbial degradation pathways for chlorinated aromatic pollutants. nih.govyoutube.com |
| Metabolic Flux Analysis | Labeled Substrate | Tracking the transformation and fate of contaminants in environmental or biological systems. nih.gov |
| Advanced Biosensors | Potential as a probe | Future development of sensors to detect specific enzymatic activities related to pollutant degradation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
